1-(Furan-2-ylmethyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(Furan-2-ylmethyl)-3-(2-methoxyphenyl)urea is an organic compound that features a furan ring and a methoxyphenyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of furan-2-ylmethylamine with 2-methoxyphenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)-3-phenylurea: Lacks the methoxy group, which may affect its biological activity.
1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)urea: Has the methoxy group in a different position, potentially altering its reactivity and interactions.
1-(Thiophen-2-ylmethyl)-3-(2-methoxyphenyl)urea: Contains a thiophene ring instead of a furan ring, which can influence its chemical properties.
Uniqueness
1-(Furan-2-ylmethyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C13H14N2O3/c1-17-12-7-3-2-6-11(12)15-13(16)14-9-10-5-4-8-18-10/h2-8H,9H2,1H3,(H2,14,15,16) |
InChI Key |
POQYEFCKAABNKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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